

# Ofloxacin Methyl Ester: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ofloxacin Methyl Ester

Cat. No.: B15295997 Get Quote

CAS Number: 108224-82-4

This technical guide provides a comprehensive overview of **Ofloxacin Methyl Ester**, a key derivative of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, characterization, and biological significance.

# **Chemical and Physical Properties**

**Ofloxacin Methyl Ester** is the methyl ester derivative of ofloxacin. The esterification of the carboxylic acid group alters the physicochemical properties of the parent drug, which can influence its solubility, stability, and pharmacokinetic profile. As a prodrug, it is designed to be hydrolyzed in vivo to release the active ofloxacin molecule.[1]



Property	Value
CAS Number	108224-82-4
Molecular Formula	C19H22FN3O4
Molecular Weight	375.4 g/mol
IUPAC Name	methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 <sup>5</sup> ,1 <sup>3</sup> ]trideca-5(13),6,8,11-tetraene-11-carboxylate
Appearance	(Not specified in available literature)
Melting Point	(Not specified in available literature)
Solubility	(Not specified in available literature)

# **Synthesis and Experimental Protocols**

The synthesis of **ofloxacin methyl ester** can be achieved through the esterification of ofloxacin. While specific detailed protocols for the direct methylation are not extensively published, general methods for the esterification of carboxylic acids can be applied. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A plausible synthetic route involves the reaction of ofloxacin with methanol under acidic conditions. Another approach, described for the synthesis of other ofloxacin esters, involves the reaction of ofloxacin with a methylating agent like chloromethylacetate in a suitable solvent such as acetonitrile.[1]

A related synthesis described in the literature involves the preparation of ofloxacin from its methyl ester precursor. In this multi-step synthesis, the final step is the basic hydrolysis of the



methyl ester to yield ofloxacin.[2] This indicates that **ofloxacin methyl ester** is a stable and isolatable intermediate.

General Experimental Protocol for Esterification (Illustrative):

- Dissolution: Dissolve ofloxacin in an excess of dry methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.
- Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thinlayer chromatography (TLC).
- Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure ofloxacin methyl ester.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

#### **Characterization and Data Presentation**

The structural elucidation and purity assessment of **ofloxacin methyl ester** are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.

### **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study on a closely related analog, N-methylated ofloxacin, provides a basis for the expected spectral features of **ofloxacin methyl ester**. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the



presence of the additional methyl group from the ester functionality and the overall integrity of the ofloxacin scaffold.[1][3]

Infrared (IR) Spectroscopy: The IR spectrum of **ofloxacin methyl ester** is expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm<sup>-1</sup>. This would be a key differentiator from the carboxylic acid C=O stretch of ofloxacin.[1][4]

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of **ofloxacin methyl ester** (375.4 g/mol ). The fragmentation pattern would provide further structural information.

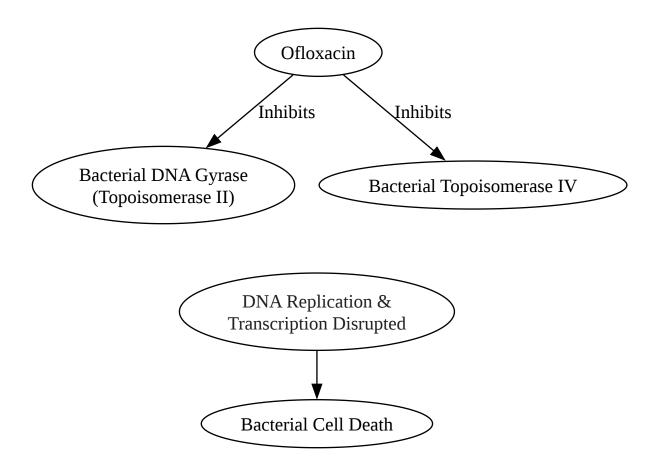
Spectroscopic Data	Expected Key Features
<sup>1</sup> H NMR	Singlet corresponding to the methyl ester protons (-OCH <sub>3</sub> ) around 3.7 ppm. Other signals corresponding to the ofloxacin core structure.
<sup>13</sup> C NMR	Signal for the methyl ester carbon (-OCH <sub>3</sub> ) around 52 ppm and the ester carbonyl carbon (-COO-) around 165-175 ppm.
IR (cm <sup>-1</sup> )	Ester C=O stretch (~1735-1750 cm <sup>-1</sup> ). Absence of the broad O-H stretch of the carboxylic acid.
Mass Spec (m/z)	Molecular ion peak [M] <sup>+</sup> or [M+H] <sup>+</sup> corresponding to the molecular weight.

# **Biological Activity and Signaling Pathways**

**Ofloxacin methyl ester** is primarily considered a prodrug of ofloxacin.[1] Prodrugs are inactive or less active compounds that are metabolized in the body to release the active parent drug. The ester linkage in **ofloxacin methyl ester** is susceptible to hydrolysis by esterase enzymes present in the body, which would regenerate the active ofloxacin.

The mechanism of action of the released ofloxacin is well-established. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin disrupts bacterial cell division and leads to cell death.



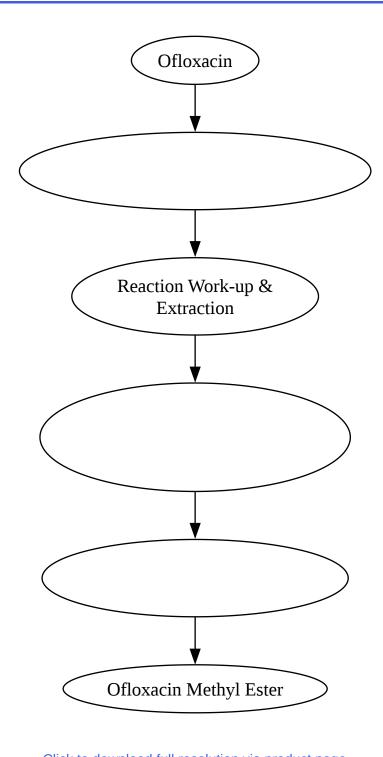


Click to download full resolution via product page

# **Experimental Workflow**

The general workflow for the synthesis and characterization of **ofloxacin methyl ester** is outlined below.





Click to download full resolution via product page

### Conclusion

**Ofloxacin methyl ester** is a significant derivative of ofloxacin, primarily of interest as a prodrug to potentially improve the pharmacokinetic properties of the parent antibiotic. Its synthesis is achievable through standard esterification procedures, and its structure can be confirmed using a suite of spectroscopic techniques. Further research into the specific biological properties and



in vivo efficacy of **ofloxacin methyl ester** could provide valuable insights for the development of new antibacterial therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101648960A Method for preparing ofloxacin Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ofloxacin Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Ofloxacin Methyl Ester: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15295997#ofloxacin-methyl-ester-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com